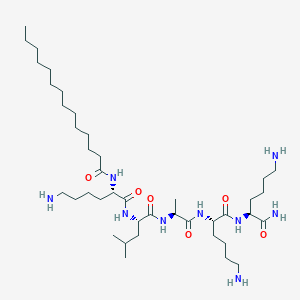

Myristoyl Pentapeptide-17

Description

Properties

IUPAC Name |

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWMUOQSJXGGZ-ZZTWKDBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Myristoyl Pentapeptide-17: A Technical Deep Dive into its Mechanism of Action on Keratin Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic lipo-oligopeptide that has garnered significant attention in the cosmetics and hair care industry for its purported ability to enhance the length and thickness of eyelashes and hair. This technical guide synthesizes the available scientific and commercial data to elucidate the core mechanism of action of this compound, focusing on its impact on keratin (B1170402) gene expression. This document provides quantitative data from in-vitro studies, outlines experimental methodologies, and proposes the signaling pathways likely involved in its biological activity.

Introduction

Keratins are the primary structural proteins that constitute hair, nails, and the outermost layer of the epidermis. The expression of a complex profile of keratin genes (KRT) is fundamental to the integrity and growth of these structures. The hair follicle, a dynamic mini-organ, undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen), a process tightly regulated by a complex interplay of signaling molecules and the expression of specific keratin genes. This compound, a peptide with the sequence Myr-Lys-Leu-Ala-Lys-Lys-NH2, is designed to influence these processes, primarily by stimulating the genetic machinery responsible for keratin production.

Quantitative Data on Keratin Gene Expression

The direct effect of this compound on keratin gene expression has been demonstrated in in-vitro studies. A notable study utilized a DNA microarray assay on an EpiDermFT™ full-thickness skin model, composed of normal, human-derived epidermal keratinocytes. The tissue was treated with 10 ppm of this compound (marketed as SymPeptide® 226EL by Symrise) for 24 hours. The results, presented as the percentage increase in gene expression compared to an untreated control, are summarized below.

| Gene Symbol | Gene Name | Function in Hair Follicle | Percent Increase in Expression |

| KRT3 | Keratin 3 | Type II keratin, component of the inner root sheath. | >160% |

| KRT19 | Keratin 19 | Type I keratin, present in the outer root sheath of the hair follicle. | ~80% |

| KRTAP1-5 | Keratin Associated Protein 1-5 | Component of the hair shaft, contributes to its mechanical strength. | ~120% |

| KRTHB1 | Keratin, type II cuticular Hb1 | Hair keratin, component of the hair shaft cortex. | >160% |

| KRTHB2 | Keratin, type II cuticular Hb2 | Hair keratin, component of the hair shaft cortex. | ~180% |

| KRTHB4 | Keratin, type II cuticular Hb4 | Hair keratin, component of the hair shaft cortex. | ~100% |

| KRTHB5 | Keratin, type II cuticular Hb5 | Hair keratin, component of the hair shaft cortex. | ~180% |

| Table 1: Upregulation of Keratin and Keratin-Associated Genes by this compound.[1] |

Additionally, technical datasheets from suppliers indicate that this compound can specifically stimulate the production of Keratin-5 (KRT5), a type II keratin found in the outer root sheath of the hair follicle.[2][3]

In-Vivo Clinical Efficacy

The in-vitro effects on keratin gene expression translate to observable improvements in hair characteristics in human subjects. A clinical study involving 15 participants (aged 24-82) who applied a formulation containing 10% SymPeptide® 226EL (equivalent to 100 ppm of this compound) to the base of their eyelashes once daily for two weeks demonstrated a significant increase in eyelash length.

| Parameter | Result |

| Eyelash Length Increase | 25% after 2 weeks |

| Table 2: In-Vivo Efficacy of this compound on Eyelash Length.[1] |

Another clinical study reported a 23% increase in eyelash length and density after two weeks of use, with the effect reaching 71% after six weeks of continuous application of a solution containing 10% of the ingredient.[4]

Experimental Protocols

In-Vitro Keratin Gene Expression Analysis (DNA Microarray)

The following outlines the general protocol for the DNA microarray experiment that yielded the data in Table 1.

-

Cell Model: EpiDermFT™ Full-Thickness Skin Model (MatTek Corporation), consisting of normal, human-derived epidermal keratinocytes and dermal fibroblasts.

-

Treatment: Topical application of a formulation containing 10 ppm this compound.

-

Incubation: 24 hours under standard cell culture conditions (37°C, 5% CO2).

-

RNA Isolation: Total RNA is extracted from the epidermal layer of the tissue model using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry and bioanalysis.

-

Microarray Analysis: An Agilent DNA Microarray platform is utilized.

-

cRNA Preparation: Extracted RNA is reverse transcribed into cDNA, which is then in-vitro transcribed and labeled with a fluorescent dye (e.g., Cy3) to produce labeled cRNA.

-

Hybridization: The labeled cRNA is fragmented and hybridized to the microarray slide containing oligonucleotide probes for various human genes, including a comprehensive set of keratin and keratin-associated protein genes.

-

Scanning and Data Extraction: The microarray slide is washed to remove non-specifically bound cRNA and then scanned using a microarray scanner to detect the fluorescent signals. The signal intensity for each probe is quantified using feature extraction software.

-

-

Data Analysis: The raw signal intensities are normalized, and the fold change in gene expression for the this compound-treated samples is calculated relative to the untreated control samples.

Caption: Workflow for In-Vitro DNA Microarray Analysis.

Proposed Signaling Pathways

While direct experimental evidence explicitly linking this compound to specific signaling cascades is limited in publicly accessible literature, its known effects on hair follicle stimulation allow for the formulation of strong hypotheses regarding its mechanism of action. The Wnt/β-catenin and MAPK signaling pathways are the most probable mediators of its effects on keratin gene expression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and the anagen (growth) phase of the hair cycle.[5][6]

-

Mechanism: In the canonical Wnt pathway, the binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.

-

Gene Activation: In the nucleus, β-catenin associates with transcription factors of the TCF/LEF family, leading to the transcription of target genes, including those that promote cell proliferation and differentiation within the hair follicle, ultimately leading to the expression of keratins.

-

Hypothesized Role of this compound: It is proposed that this compound acts as a signaling molecule that directly or indirectly activates the Wnt/β-catenin pathway in dermal papilla cells and/or keratinocytes of the hair follicle bulb. This activation would lead to increased nuclear β-catenin and subsequent transcription of keratin genes.

Caption: Hypothesized Wnt/β-catenin Pathway Activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial for regulating keratinocyte proliferation, differentiation, and survival in response to extracellular stimuli.

-

Mechanism: These pathways consist of a cascade of protein kinases that phosphorylate and activate downstream targets, including various transcription factors.

-

Role in Keratinocytes: The MAPK pathways are known to be involved in the regulation of keratin gene expression. For instance, the p38 MAPK pathway can influence the expression of differentiation-specific keratins.

-

Hypothesized Role of this compound: It is plausible that this compound could bind to a cell surface receptor (e.g., a G-protein coupled receptor) on keratinocytes, leading to the activation of one or more MAPK cascades. This would, in turn, activate transcription factors that bind to the promoter regions of keratin genes, thereby upregulating their expression.

Caption: Hypothesized MAPK Pathway Activation.

Conclusion

This compound demonstrates a clear capacity to stimulate the expression of a range of keratin and keratin-associated genes, as evidenced by in-vitro DNA microarray data. This upregulation of structural protein synthesis provides a strong molecular basis for the observed clinical efficacy of the peptide in enhancing eyelash and hair growth. While the precise signaling pathways are yet to be definitively elucidated, the involvement of the Wnt/β-catenin and/or MAPK pathways is strongly indicated based on their established roles in hair follicle biology and keratinocyte regulation. Further research, including targeted studies on the interaction of this compound with specific cellular receptors and its downstream effects on signaling intermediates, will be invaluable in fully delineating its mechanism of action. This will not only solidify its position as a key active ingredient in the cosmetic industry but also potentially open new avenues for its application in therapeutic contexts for hair loss disorders.

References

- 1. eeose.com [eeose.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. patents.justia.com [patents.justia.com]

- 4. eeose.com [eeose.com]

- 5. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

An In-Depth Technical Guide to the Solid-Phase Peptide Synthesis of Myristoyl Pentapeptide-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17, a lipopeptide renowned for its ability to stimulate keratin (B1170402) production, has garnered significant attention in the cosmetic and therapeutic industries. This technical guide provides a comprehensive protocol for its synthesis using Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of amino acids to a solid support, followed by N-terminal myristoylation and final cleavage from the resin. This document outlines detailed experimental procedures, quantitative data for each step, and a plausible signaling pathway for its biological activity.

Introduction

This compound is a synthetic peptide with the amino acid sequence Myr-Lys-Leu-Ala-Lys-Lys-NH2.[1][2][3] The covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal lysine (B10760008) enhances its bioavailability and ability to penetrate cell membranes.[1][4] Its primary biological function is the upregulation of keratin gene expression, which makes it a key ingredient in products aimed at enhancing the growth and appearance of eyelashes, eyebrows, and hair.[5][6][7]

This guide details the synthesis of this compound using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This methodology offers high yields and purity for the final product.

Materials and Reagents

The successful synthesis of this compound requires high-quality reagents and solvents. All reagents should be of peptide synthesis grade.

| Reagent | Purpose | Recommended Grade/Purity |

| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide.[8][9] | 100-200 mesh, ~0.5-0.8 mmol/g substitution |

| Fmoc-Lys(Boc)-OH | Protected amino acid | >99% |

| Fmoc-Ala-OH | Protected amino acid | >99% |

| Fmoc-Leu-OH | Protected amino acid | >99% |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous |

| Piperidine (B6355638) | Reagent for Fmoc deprotection | >99% |

| HBTU | Coupling activator | >98% |

| DIPEA | Base for coupling reactions | >99.5% (Peptide synthesis grade) |

| Myristic Acid | For N-terminal modification | >98% |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin | >99.5% |

| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | >98% |

| Water (H₂O) | Scavenger in cleavage cocktail | Deionized, HPLC grade |

| Diethyl Ether | For peptide precipitation | Anhydrous |

| Acetonitrile (ACN) | HPLC solvent | HPLC grade |

Experimental Protocols

The synthesis of this compound is a stepwise process involving several cycles of deprotection and coupling, followed by myristoylation and cleavage.

Resin Preparation

-

Swelling: Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours at room temperature in a suitable reaction vessel.[9]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

Peptide Chain Elongation

The pentapeptide chain (Lys-Leu-Ala-Lys-Lys) is assembled in a C-terminal to N-terminal direction. The following steps are repeated for each amino acid:

-

Coupling:

-

Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Table of Amino Acid Coupling Steps:

| Step | Amino Acid | Equivalents (Amino Acid) | Equivalents (HBTU) | Equivalents (DIPEA) | Coupling Time (approx.) |

| 1 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |

| 2 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |

| 3 | Fmoc-Ala-OH | 3 | 2.9 | 6 | 1.5 hours |

| 4 | Fmoc-Leu-OH | 3 | 2.9 | 6 | 2 hours |

| 5 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |

N-Terminal Myristoylation

-

Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Myristoylation:

-

Dissolve myristic acid (3 eq.) and HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

Add the activated myristic acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.[10]

-

-

Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry under vacuum.

Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail (10 mL/g of resin) for 2-3 hours at room temperature.[11] This step cleaves the peptide from the resin and removes the Boc side-chain protecting groups.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC. The expected molecular weight of this compound is approximately 796.1 g/mol .[1]

Experimental Workflow and Signaling Pathway

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Plausible Signaling Pathway for Keratin Gene Stimulation

This compound is known to stimulate keratin gene expression in hair follicles. While the precise signaling cascade is not fully elucidated, a plausible pathway involves the activation of key transcription factors known to regulate keratin genes.

Caption: Plausible signaling pathway for this compound.

Conclusion

The solid-phase synthesis of this compound using Fmoc chemistry is a robust and efficient method for producing this bioactive lipopeptide. The protocol outlined in this guide provides a comprehensive framework for its synthesis, from resin preparation to final purification. The provided workflow and plausible signaling pathway offer valuable insights for researchers and professionals in the fields of peptide chemistry, cosmetics, and drug development. Careful execution of these protocols and a thorough understanding of the underlying chemistry are crucial for obtaining a high-purity final product with the desired biological activity.

References

- 1. Regulation of a hair follicle keratin intermediate filament gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Regulation of keratin gene expression in hair follicle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. cusabio.com [cusabio.com]

- 8. publichealthpolicyjournal.com [publichealthpolicyjournal.com]

- 9. tressless.com [tressless.com]

- 10. Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical and Structural Characterization of Myristoyl Pentapeptide-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, bio-active lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and hair. This document provides a comprehensive technical overview of its biochemical and structural properties, mechanism of action, synthesis, and methods for its characterization. It consolidates available quantitative data from efficacy studies and details relevant experimental protocols for its analysis. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of cosmetic peptides.

Biochemical and Structural Characterization

This compound is a hybrid molecule consisting of a five-amino-acid peptide chain covalently linked to myristic acid, a 14-carbon saturated fatty acid.[1] This lipid modification, known as myristoylation, is crucial as it increases the peptide's lipophilicity, enhancing its penetration through the stratum corneum and its bioavailability to target cells within the hair follicle.[1][2]

The peptide component has the amino acid sequence Lysine-Leucine-Alanine-Lysine-Lysine (Lys-Leu-Ala-Lys-Lys).[2][3] The full structure is a C-terminal amide, denoted as Myr-Lys-Leu-Ala-Lys-Lys-NH2.[3]

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | This compound | [4] |

| CAS Number | 959610-30-1 | [2][5] |

| Amino Acid Sequence | Lys-Leu-Ala-Lys-Lys | [2] |

| Full Chemical Name | Myr-Lys-Leu-Ala-Lys-Lys-NH2 | [3] |

| Molecular Formula | C41H81N9O6 | [4][6] |

| Molecular Weight | ~796.15 g/mol | [4][6][7] |

| Appearance | White, water-soluble powder | [1] |

| Solubility | Soluble in water | [8] |

Synthesis and Purification

This compound is produced through chemical synthesis, most commonly employing Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the controlled, stepwise addition of amino acids to build the desired peptide sequence on a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is selected to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).[9][10]

-

Amino Acid Coupling: The synthesis proceeds from the C-terminus to the N-terminus.

-

The first amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin using a coupling agent (e.g., HBTU, DIC/HOBt).

-

The N-terminal Fmoc protecting group is removed using a piperidine (B6355638) solution in DMF.[9]

-

The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled, with a deprotection step between each coupling.[9]

-

-

Myristoylation: After the final peptide sequence is assembled and the N-terminal Fmoc group is removed, myristic acid is coupled to the N-terminal lysine.[1][9]

-

Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and all amino acid side-chain protecting groups (e.g., Boc) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9]

-

Purification: The crude peptide is precipitated, washed with cold ether, and then purified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification, yielding a product with high purity (typically >95%).[9][11]

-

Characterization: The final product is verified using analytical techniques.

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism attributed to this compound is the stimulation of keratin (B1170402) gene expression within the dermal papilla cells of the hair follicle.[12][13][14] Keratins are the fundamental structural proteins that constitute hair shafts. By upregulating their synthesis, the peptide is believed to promote healthier, thicker, and longer hair fibers.[15][16]

The proposed signaling cascade is as follows:

-

Penetration: The lipophilic myristoyl group facilitates the peptide's penetration to the hair follicle bulb.[1]

-

Cellular Stimulation: The peptide interacts with dermal papilla cells, the key signaling center of the hair follicle.[12]

-

Gene Upregulation: This interaction triggers intracellular signaling that leads to the increased transcription of specific keratin genes (e.g., those for hair keratins).[12][17][18]

-

Protein Synthesis: The resulting mRNA is translated into keratin proteins by follicular keratinocytes.

-

Hair Growth: An increased pool of keratin contributes to a more robust hair shaft, potentially extending the anagen (growth) phase of the hair cycle and improving hair density and length.[12][16]

Additionally, this compound has been reported to act as a delivery vehicle, enhancing the penetration and efficacy of other active ingredients in a formulation.[5][19]

Caption: Proposed signaling pathway for this compound in hair follicles.

Efficacy and Performance Data

Several clinical and in-vitro studies have quantified the effects of this compound on eyelash and hair appearance. The results demonstrate a consistent positive effect, though the magnitude and timeframe can vary based on the formulation's concentration and study design.

Table 2: Summary of Quantitative Efficacy Data for this compound

| Study Parameter | Result | Time Frame | Formulation Details | Reference(s) |

| Eyelash Length & Density | Up to 23% increase | 2 Weeks | 10% this compound solution | [12] |

| Eyelash Length & Density | Up to 71% increase | 6 Weeks | 10% this compound solution | [12] |

| Eyelash Length & Thickness | ~25% increase | 2 Weeks | Eyeliner serum with this compound | [13] |

| Eyelash Length & Thickness | Up to 72% increase | 6 Weeks | Eyeliner serum with this compound | [13] |

| Eyelash Length | 10.52% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |

| Eyelash Thickness | 35% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |

| Eyelash Volume | 9.3% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |

| Eyelash Curl | 50.83% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |

Note: The reported concentrations can vary significantly. While some studies use high concentrations (e.g., 10% of a stock solution), typical final formulation levels are much lower.[8][12] A survey of commercial products found peptide concentrations around 0.006%.[21]

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and potency of this compound for research and development.

Experimental Protocol: Identity and Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve the this compound powder in an appropriate solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.

-

Purity by RP-HPLC:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 20-30 minutes to elute the peptide.

-

Detection: Monitor absorbance at ~215-220 nm.[9]

-

Analysis: Calculate purity based on the area percentage of the main peptide peak relative to all peaks.

-

-

Identity by Mass Spectrometry:

-

System: Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.[11]

-

Procedure: Infuse the prepared sample into the mass spectrometer.

-

Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight (~796.15 Da). The presence of the correct molecular ion confirms the identity of the peptide.

-

Experimental Protocol: In-Vitro Keratin Gene Expression Assay

-

Cell Culture: Culture human dermal papilla cells (hDPCs) or human hair follicle keratinocytes in appropriate growth media.

-

Treatment: Seed cells in multi-well plates. Once they reach ~70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) and a vehicle control for a set time period (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for a target hair keratin gene (e.g., KRT85, KRT31) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a fluorescent dye like SYBR Green for detection.

-

-

Data Analysis: Calculate the relative fold change in keratin gene expression in treated cells compared to control cells using the Delta-Delta Ct (ΔΔCt) method. An increase indicates a positive response to the peptide.

Conclusion

This compound is a well-defined synthetic lipopeptide with a clear biochemical structure and a plausible mechanism of action centered on the stimulation of keratin synthesis. Quantitative data supports its efficacy in improving the visual characteristics of hair, particularly eyelashes. The established protocols for its synthesis and analysis provide a robust framework for quality control and further research. Future investigations should focus on identifying the specific cellular receptors and elucidating the downstream signaling pathways to fully understand its biological activity and optimize its application in dermatological and cosmetic science.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]

- 4. experchem.com [experchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 959610-30-1 | JNB61030 [biosynth.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. bellahut.com [bellahut.com]

- 9. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]

- 10. This compound with obvious promotion of eyelash growth and solid phase synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. ijsra.net [ijsra.net]

- 12. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 13. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]

- 14. erthlash.com [erthlash.com]

- 15. Eyelashes falling out? this compound? | MDhair [mdhair.co]

- 16. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]

- 17. thefocalpoints.com [thefocalpoints.com]

- 18. publichealthpolicyjournal.com [publichealthpolicyjournal.com]

- 19. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cellular-cosmetics.com [cellular-cosmetics.com]

- 21. www2.mst.dk [www2.mst.dk]

Myristoyl Pentapeptide-17 Signaling Pathway in Dermal Papilla Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the fields of cosmetics and dermatology for its purported ability to enhance hair growth. This technical guide provides an in-depth exploration of the current understanding of the this compound signaling pathway within dermal papilla cells, the key regulators of hair follicle cycling. While the primary mechanism of action is attributed to the stimulation of keratin (B1170402) gene expression, this document also delves into the potential involvement of other critical signaling cascades, such as the Wnt/β-catenin and ERK/MAPK pathways. This guide synthesizes available data, presents relevant experimental protocols, and utilizes visualizations to offer a comprehensive resource for researchers and professionals engaged in the development of novel hair growth therapies.

Introduction

The dermal papilla, a condensation of specialized mesenchymal cells at the base of the hair follicle, orchestrates the complex processes of hair growth, differentiation, and cycling. Communication between dermal papilla cells and the surrounding epithelial cells of the hair matrix is paramount for the anagen (growth) phase of the hair cycle. This compound, a lipo-peptide composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid for enhanced bioavailability, has emerged as a promising agent for stimulating hair growth, particularly for eyelashes and eyebrows.[1] Its primary mode of action is believed to be the direct stimulation of dermal papilla cells to upregulate the expression of keratin genes, the fundamental building blocks of the hair fiber.[1][2]

Core Mechanism of Action: Stimulation of Keratin Gene Expression

The principal and most consistently reported mechanism of action for this compound is its ability to activate the expression of keratin genes within the hair follicle.[1][2] Keratins are a family of fibrous structural proteins that are essential for the formation of hair, feathers, horns, claws, and the outer layer of the skin. By directly targeting dermal papilla cells, this compound is thought to initiate a signaling cascade that culminates in the increased transcription and translation of key keratin genes, such as Keratin 17 (KRT17). This leads to a more robust and abundant production of the proteins necessary for building stronger and thicker hair fibers.

Putative Signaling Pathway for Keratin Gene Upregulation

While the precise intracellular signaling cascade initiated by this compound in dermal papilla cells has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on its known effects and the general mechanisms of peptide signaling. It is hypothesized that the lipophilic myristoyl group facilitates the peptide's penetration through the cell membrane to interact with an as-yet-unidentified intracellular receptor or signaling molecule. This interaction is believed to trigger a downstream cascade that ultimately leads to the activation of transcription factors responsible for upregulating keratin gene expression.

Potential Involvement of Wnt/β-catenin and ERK/MAPK Signaling Pathways

While direct evidence is currently lacking, the known roles of the Wnt/β-catenin and ERK/MAPK signaling pathways in hair follicle development and dermal papilla cell function suggest they may be downstream effectors of this compound. A similar peptide, Myristoyl Hexapeptide-16, has been reported to reactivate growth signaling through the MAPK and β-catenin pathways.[3]

Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling. Activation of this pathway in dermal papilla cells is essential for maintaining their inductive properties and promoting the anagen phase. It is plausible that this compound could directly or indirectly modulate this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the expression of target genes, which could include keratin genes.

ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is involved in regulating cell proliferation, differentiation, and survival in various cell types, including dermal papilla cells. Activation of the ERK pathway has been shown to promote the proliferation of dermal papilla cells, a crucial event for initiating and maintaining the anagen phase. It is conceivable that this compound could stimulate the phosphorylation and activation of ERK, leading to downstream signaling events that contribute to both dermal papilla cell proliferation and the upregulation of hair-specific genes.

Quantitative Data on the Effects of this compound

While in-depth quantitative data from in vitro studies on dermal papilla cells are limited in publicly accessible literature, clinical studies on formulations containing this compound provide valuable insights into its efficacy.

| Parameter | % Improvement | Duration of Study | Reference |

| Eyelash Length | 10.52% | 90 days | [4] |

| Eyelash Volume | 9.3% | 90 days | [4] |

| Eyelash Thickness | 35% | 90 days | [4] |

| Eyelash Curl | 50.83% | 90 days | [4] |

Note: The clinical study cited evaluated a serum containing both this compound and Myristoyl Hexapeptide-16, along with other ingredients.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on human dermal papilla cells (HFDPCs) in vitro.

Cell Culture of Human Dermal Papilla Cells (HFDPCs)

Materials:

-

Cryopreserved Human Follicle Dermal Papilla Cells (HFDPC)

-

Hair Follicle Dermal Papilla Cell Growth Medium

-

Collagen Coating Solution

-

Trypsin/EDTA Solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile cell culture flasks and plates

Protocol:

-

Coating Culture Vessels: Coat cell culture flasks or plates with Collagen Coating Solution for 1-2 hours at room temperature. Aspirate the solution and wash three times with sterile Dulbecco's Phosphate Buffered Saline (DPBS).

-

Thawing Cells: Quickly thaw the cryovial of HFDPCs in a 37°C water bath.

-

Seeding Cells: Transfer the cell suspension to a sterile conical tube containing pre-warmed Hair Follicle Dermal Papilla Cell Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed the cells onto the collagen-coated culture vessel.

-

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 60-80% confluency, wash with HBSS and detach using Trypsin/EDTA solution. Neutralize the trypsin with growth medium, centrifuge the cells, and re-seed into new collagen-coated vessels.

-

Treatment with this compound: Once cells have reached the desired confluency, replace the growth medium with medium containing the desired concentration of this compound (a typical starting concentration range for in vitro peptide studies is 1-10 µM). A vehicle control (e.g., DMSO if the peptide is dissolved in it) should be run in parallel. The duration of treatment will depend on the endpoint being measured (e.g., 24-72 hours for gene and protein expression analysis).

Analysis of Keratin 17 (KRT17) Gene Expression by RT-qPCR

Protocol:

-

RNA Extraction: Following treatment with this compound, lyse the HFDPCs and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for the human KRT17 gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in KRT17 expression in the treated samples compared to the control samples using the ΔΔCt method.

Analysis of Keratin 17 (KRT17) and Signaling Protein Expression by Western Blot

Protocol:

-

Protein Extraction: After treatment, wash the HFDPCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against KRT17, β-catenin, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion

This compound is a promising bioactive peptide for the stimulation of hair growth, with its primary mechanism of action centered on the upregulation of keratin gene expression in dermal papilla cells. While its direct interaction with and activation of key signaling pathways such as Wnt/β-catenin and ERK/MAPK in these cells require further investigation, the existing evidence and the known importance of these pathways in hair follicle biology provide a strong rationale for future research in this area. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise molecular mechanisms of this compound and to quantify its effects on dermal papilla cell function. A deeper understanding of its signaling pathway will be instrumental in optimizing its use and in the development of next-generation therapies for hair loss.

References

- 1. CD133-positive dermal papilla-derived Wnt ligands regulate postnatal hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Acetate | TargetMol [targetmol.com]

- 3. thefocalpoints.com [thefocalpoints.com]

- 4. β-catenin activity in the dermal papilla regulates morphogenesis and regeneration of hair - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Keratin Expression: The Discovery and Rationale Behind Myristoyl Pentapeptide-17

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 has emerged as a significant bioactive peptide in the cosmetic and dermatological fields, primarily recognized for its ability to enhance the appearance of eyelashes and eyebrows. This technical guide delves into the core scientific principles underlying the design and discovery of this compound. We will explore the molecular rationale for its development, focusing on its targeted mechanism of action: the stimulation of keratin (B1170402) gene expression. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key clinical studies, and a breakdown of its chemical synthesis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this scientifically driven cosmetic ingredient.

Introduction: The Quest for Keratin Stimulation

The development of this compound stems from the growing demand for effective and safe cosmetic ingredients that can visibly improve hair characteristics. The fundamental protein constituting hair, skin, and nails is keratin. Consequently, the core rationale behind the design of this peptide was to create a molecule capable of directly stimulating the genes responsible for keratin production.[1] The peptide component, a chain of five specific amino acids, is the bioactive portion, while the myristoyl group, a fatty acid, is attached to enhance its bioavailability and skin penetration.[1] This lipophilic tail allows the peptide to more effectively reach the hair follicles where it can exert its biological activity.[2]

This compound is a synthetic peptide designed to specifically target the cellular machinery responsible for hair growth.[3] Its application has been widely adopted in eyelash and eyebrow enhancing serums, as well as in hair care products aimed at improving hair density and thickness.[3][4] The peptide's primary function is to upregulate the expression of keratin genes, leading to an increase in the production of this essential structural protein.[1][5]

Mechanism of Action: Activating Keratin Synthesis

The primary mechanism of action of this compound is the stimulation of keratin gene expression within the dermal papilla cells of the hair follicle.[6] This targeted action leads to an increased synthesis of keratin, the key structural component of hair. The pentapeptide sequence is specifically designed to interact with cellular signaling pathways that regulate hair growth.

While the precise signaling cascade for this compound is not yet fully elucidated in publicly available literature, a closely related peptide, Myristoyl Hexapeptide-16, has been shown to activate the MAPK + β-catenin signaling pathway.[5] This pathway is a well-established regulator of hair follicle development and cycling. It is plausible that this compound operates through a similar or overlapping pathway to exert its effects on keratin production. The Wnt/β-catenin signaling pathway is known to be crucial in maintaining the hair-inducing activity of dermal papilla cells.[7]

The proposed mechanism involves the peptide penetrating the skin and reaching the hair follicle, where it interacts with cellular receptors to initiate a signaling cascade that ultimately leads to the transcription of keratin genes. This results in stronger, thicker, and potentially longer hair fibers.

Quantitative Data from Clinical Efficacy Studies

A significant open-label, single-center study evaluated the safety and efficacy of an eyelash serum containing a polygrowth factor complex that included this compound.[4] The study involved 29 healthy female participants aged 15 to 45 years who applied the serum once nightly for 90 days.[4] The following table summarizes the quantitative improvements observed in various eyelash parameters compared to baseline.

| Parameter | Mean Percentage Improvement |

| Length | 10.52% |

| Volume | 9.3% |

| Luster | 11.43% |

| Thickness | 35% |

| Curl | 50.83% |

| Table 1: Summary of Efficacy Data from a 90-Day Clinical Study[4] |

Experimental Protocols

Clinical Efficacy and Safety Assessment of an Eyelash Serum

The following protocol is based on the study conducted by Sachdev et al. (2020), which evaluated an eyelash serum containing this compound.[4][8]

Objective: To evaluate the efficacy and safety of a polygrowth factor serum for enhancing eyelash length, luster, thickness, and volume.

Study Design: A 90-day, open-label, single-center study.

Participants: 30 healthy Indian female participants aged 15 to 45 years.

Procedure:

-

Baseline Assessment (Day 0):

-

Conduct ophthalmological and dermatological assessments to ensure participant suitability.

-

Capture digital images of the eyelashes using a Visia CR imaging system.

-

Instruct participants on the correct application of the test product: once nightly to the upper and lower eyelid margins of both eyes.

-

-

Follow-up Assessments (Day 30, 60, and 90):

-

Repeat ophthalmological and dermatological assessments to monitor for any adverse events.

-

Capture digital images of the eyelashes using the Visia CR imaging system under consistent lighting and positioning.

-

-

Data Analysis:

-

Utilize imaging software to analyze the captured images and quantify changes in eyelash length, density/volume, luster, and curl compared to baseline.

-

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.[9] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).[10]

-

First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on its N-terminus, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in DMF.[11]

-

Sequential Amino Acid Coupling: The subsequent protected amino acids are added one by one, with each coupling step followed by an Fmoc deprotection step.

-

Myristoylation: After the pentapeptide chain is assembled, myristic acid is coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: The completed myristoylated peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[11]

Conclusion

The design of this compound is a prime example of a rational, science-driven approach to cosmetic ingredient development. By targeting the fundamental biological process of keratin synthesis, this peptide provides a specific and effective means of enhancing hair characteristics. The lipophilic myristoyl group ensures adequate penetration to the site of action, while the pentapeptide sequence delivers the bioactive signal. Clinical data supports its efficacy in improving the length, thickness, and overall appearance of eyelashes. The well-defined chemical synthesis process allows for the production of a highly pure and consistent final product. For researchers and professionals in drug development and cosmetic science, this compound serves as a compelling case study in the design and application of bioactive peptides.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eyelashes falling out? this compound? | MDhair [mdhair.co]

- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thefocalpoints.com [thefocalpoints.com]

- 6. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 7. mdpi.com [mdpi.com]

- 8. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

The Myristoylation Effect: Enhancing Pentapeptide-17 Bioavailability and Efficacy for Hair Follicle Stimulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cosmetic and therapeutic peptide development, enhancing bioavailability and efficacy is a paramount objective. One of the most effective strategies to achieve this is through lipidation, the covalent attachment of a lipid moiety to a peptide. This guide provides a comprehensive technical overview of the impact of myristoylation on Pentapeptide-17, a peptide known for its ability to stimulate keratin (B1170402) production. By attaching a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of Pentapeptide-17, its lipophilicity is significantly increased. This modification has profound implications for its ability to penetrate the skin barrier, be taken up by target cells, and ultimately, exert its biological effect on hair follicles. This whitepaper will delve into the mechanisms by which myristoylation enhances the bioavailability and efficacy of Pentapeptide-17, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

The Role of Myristoylation in Enhancing Peptide Bioavailability

The primary challenge with topically applied peptides is their limited ability to penetrate the stratum corneum, the outermost layer of the skin. This barrier is highly effective at preventing the passage of hydrophilic and large molecules. Myristoylation addresses this challenge by increasing the lipophilicity of Pentapeptide-17, making it more compatible with the lipid-rich environment of the stratum corneum.

Enhanced Skin Penetration

Improved Cellular Uptake

Once the peptide reaches the target cells, such as the dermal papilla cells at the base of the hair follicle, it must cross the cell membrane to initiate a biological response. Myristoylation has been shown to significantly enhance the cellular uptake of peptides. This process is believed to be energy-dependent and may involve mechanisms such as endocytosis. The myristoyl group can insert into the lipid bilayer of the cell membrane, promoting the internalization of the peptide.

Mechanism of Action: Stimulation of Keratin Gene Expression

The primary mechanism by which Myristoyl Pentapeptide-17 exerts its efficacy is by stimulating the expression of keratin genes within the hair follicle. Keratins are the primary structural proteins that make up hair, and their increased production leads to stronger, thicker, and longer hair shafts.

While the precise signaling cascade initiated by this compound is still an area of active research, it is hypothesized to involve the activation of key signaling pathways that regulate hair follicle growth and keratinocyte proliferation and differentiation. Plausible pathways include:

-

Wnt/β-catenin Signaling Pathway: This pathway is a critical regulator of hair follicle development and cycling. Activation of this pathway is known to promote the proliferation of hair follicle stem cells and their differentiation into the various cell types that form the hair shaft.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation in response to various extracellular stimuli. It is plausible that this compound could activate this pathway in dermal papilla cells and keratinocytes, leading to increased keratin gene expression.

Quantitative Efficacy Data

Several studies have demonstrated the efficacy of formulations containing this compound in improving the appearance of eyelashes.

Table 1: Clinical Efficacy of a Serum Containing this compound on Eyelash Parameters [1]

| Parameter | % Improvement (Day 30) | % Improvement (Day 60) | % Improvement (Day 90) | Statistical Significance (p-value) |

| Length | Significant Increase | Continued Increase | 10.52% | <0.0001 |

| Volume | Significant Increase | Continued Increase | 9.3% | <0.0001 |

| Thickness | Significant Increase | Continued Increase | 35% | <0.0001 |

| Curl | Significant Increase | Continued Increase | 50.83% | <0.0001 |

Data from an open-label, single-center study involving 29 female subjects applying the serum once nightly for 90 days. Improvements were measured against baseline.

Table 2: In-Vitro and Preclinical Efficacy Data for this compound

| Parameter | Method | Result | Reference |

| Keratin Gene Expression | In-vitro study on human hair follicle cells | Up to 160% increase in keratin gene expression | [2] |

| Eyelash Length & Thickness | Clinical study (2 weeks) | 25% increase | [3] |

| Eyelash Length & Density | Clinical study (6 weeks) | Up to 71% improvement | [4] |

Experimental Protocols

In-Vitro Skin Permeation Study (Franz Diffusion Cell Assay)

This protocol outlines the methodology to assess the penetration of this compound through the skin.

Objective: To quantify the amount of this compound that permeates through a skin sample over time.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)

-

Test formulation containing this compound

-

High-performance liquid chromatography (HPLC) system

-

Magnetic stirrer

-

Water bath maintained at 37°C

Procedure:

-

Prepare the skin sample by carefully removing any subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cell.

-

Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

-

Place the Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.

-

Apply a known quantity of the test formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid for analysis.

-

Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.

-

Analyze the collected samples for the concentration of this compound using a validated HPLC method.

-

At the end of the experiment, dismount the skin and extract any remaining peptide from the skin tissue to perform a mass balance analysis.

-

Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Keratin Expression Analysis (Western Blot)

This protocol describes how to measure the protein levels of specific keratins in hair follicle cells after treatment with this compound.

Objective: To determine if this compound increases the expression of keratin proteins in cultured dermal papilla cells or keratinocytes.

Materials:

-

Cultured human dermal papilla cells or keratinocytes

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and blotting equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific keratins (e.g., Keratin 17) and a loading control (e.g., GAPDH or β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture dermal papilla cells or keratinocytes to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target keratin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control to normalize the data.

-

Quantify the band intensities using densitometry software.

Keratin Gene Expression Analysis (Quantitative PCR)

This protocol details the measurement of keratin gene expression at the mRNA level.

Objective: To quantify the change in mRNA levels of specific keratin genes in hair follicle cells following treatment with this compound.

Materials:

-

Cultured human dermal papilla cells or keratinocytes

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Culture and treat cells as described in the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target keratin gene(s), the housekeeping gene, a no-template control, and a no-reverse-transcriptase control.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target keratin genes in the treated samples relative to the untreated control, normalized to the housekeeping gene.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways that may be activated by this compound in hair follicle cells.

Conclusion

Myristoylation represents a powerful strategy for enhancing the bioavailability and efficacy of Pentapeptide-17. By increasing its lipophilicity, the myristoyl group facilitates the penetration of the peptide through the skin barrier and its subsequent uptake by target cells within the hair follicle. The resulting stimulation of keratin gene expression leads to clinically observable improvements in hair length, thickness, and overall appearance. While the precise signaling mechanisms are still under investigation, the involvement of key pathways such as Wnt/β-catenin and MAPK/ERK is strongly suggested. The provided experimental protocols offer a framework for researchers to further investigate the effects of myristoylated peptides and to develop novel and more effective treatments for hair and eyelash enhancement. Further research focusing on direct comparative studies between myristoylated and non-myristoylated peptides will be invaluable in fully elucidating the quantitative benefits of this lipid modification.

References

- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]

- 3. mossderm.com [mossderm.com]

- 4. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

Myristoyl Pentapeptide-17: A Technical Guide to its Role in Stimulating Hair Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic lipo-peptide that has garnered significant attention in the cosmetic and therapeutic industries for its potential to stimulate hair growth. This document provides an in-depth technical overview of its mechanism of action, supported by available quantitative data, and details relevant experimental protocols for its evaluation. The primary mode of action for this compound is understood to be the upregulation of keratin (B1170402) gene expression, a critical component in the formation of the hair shaft. While direct evidence linking it to specific signaling pathways is still emerging, its role in promoting keratin production suggests a potential influence on key hair growth cascades such as the Wnt/β-catenin and MAPK pathways. This guide aims to be a comprehensive resource for professionals engaged in the research and development of novel hair growth therapies.

Introduction

Hair loss, or alopecia, is a prevalent condition with significant psychological and social impact. The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[1] The stimulation of hair growth and the prolongation of the anagen phase are key therapeutic goals. This compound is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid.[2] This lipidation enhances its bioavailability, allowing for better penetration into the skin and hair follicles.[2] It is primarily recognized for its ability to stimulate the production of keratin, the primary structural protein of hair.[3][4]

Mechanism of Action

The principal mechanism by which this compound is believed to exert its hair growth-promoting effects is through the stimulation of keratin gene expression.[3] Keratins are a family of fibrous structural proteins that are essential for the formation of the hair shaft.[5] By upregulating the genes responsible for producing these proteins, this compound can contribute to stronger and potentially thicker and longer hair.

While direct studies on the specific signaling pathways modulated by this compound are limited, its action on keratin gene expression suggests a potential interplay with pathways known to be crucial for hair follicle development and cycling.

Putative Signaling Pathways

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and regeneration.[6] Activation of this pathway in the dermal papilla cells is essential for inducing the anagen phase.[7] It is plausible that this compound may directly or indirectly influence this pathway to stimulate the transcription of target genes, including those encoding for keratins.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating cell proliferation and differentiation in the hair follicle. Stimulation of this pathway in dermal papilla cells can promote hair growth.[8] The proliferative effect of this compound on keratinocytes could be mediated through the activation of the MAPK/ERK pathway.

Diagram of Putative Signaling Pathways

Caption: Putative signaling pathways for this compound in hair growth stimulation.

Quantitative Data from Clinical Evaluation

A notable open-label, single-center study evaluated the safety and efficacy of an eyelash polygrowth factor serum containing this compound, among other active ingredients such as Myristoyl Hexapeptide-16 and various growth factors.[1] The study involved 29 healthy female subjects who applied the serum once nightly for 90 days.[1] Efficacy was assessed using imaging and software technologies at baseline, day 30, day 60, and day 90.[1] It is important to note that the observed effects cannot be solely attributed to this compound due to the presence of other active compounds in the formulation.

Table 1: Summary of Efficacy Data from a Clinical Study of a Polygrowth Factor Serum [1]

| Parameter | Day 30 Improvement (%) | Day 90 Improvement (%) | Statistical Significance (p-value) |

| Eyelash Length | - | 10.52 | <0.0001 (after 30 days) |

| Eyelash Volume | - | 9.3 | <0.0001 (after 30 days) |

| Eyelash Thickness | - | 35 | <0.0001 (after 30 days) |

| Eyelash Luster | - | 11.43 | - |

| Eyelash Curl | - | 50.83 | <0.0001 (after 30 days) |

The product was reported to be well-tolerated with no adverse events recorded.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in stimulating hair growth.

In Vitro Keratinocyte Proliferation Assay

Diagram of Keratinocyte Proliferation Assay Workflow

Caption: Workflow for in vitro keratinocyte proliferation assay.

Objective: To determine the effect of this compound on the proliferation of human keratinocytes.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay kit

-

Spectrophotometer

Procedure:

-

Human keratinocytes are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

-

The plates are incubated for an additional 48 to 72 hours.

-

Following the treatment period, a proliferation reagent (e.g., MTT or WST-1) is added to each well according to the manufacturer's instructions.

-

The plates are incubated for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

The absorbance is measured at the appropriate wavelength using a spectrophotometer.

-

The percentage of cell proliferation is calculated relative to the vehicle control.

Ex Vivo Hair Follicle Organ Culture

Diagram of Ex Vivo Hair Follicle Culture Workflow

References

- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omizzur.com [omizzur.com]

- 3. thefocalpoints.com [thefocalpoints.com]

- 4. Eyelashes falling out? this compound? | MDhair [mdhair.co]

- 5. mdpi.com [mdpi.com]

- 6. Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Myristoyl Pentapeptide-17 in Human Hair Follicle Organoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention for its purported ability to stimulate keratin (B1170402) production, a key structural protein in hair.[1][2] This has led to its widespread use in cosmetic products aimed at enhancing eyelash and eyebrow growth. While its effects are popularly acclaimed, rigorous scientific investigation into its mechanism of action at the cellular and molecular level, particularly within a complex, three-dimensional human hair follicle model, is necessary.

These application notes provide a comprehensive framework for the in vitro analysis of this compound using human hair follicle organoids. This advanced 3D culture system recapitulates many aspects of the in vivo hair follicle microenvironment, offering a powerful platform for efficacy testing and mechanistic studies of hair growth-promoting compounds.[3][4] The protocols outlined below detail the generation of hair follicle organoids, treatment with this compound, and subsequent analysis of key hair growth parameters, including organoid morphology, cell proliferation, gene expression, and protein synthesis.

Mechanism of Action and Key Signaling Pathways

This compound is believed to exert its effects by stimulating the expression of keratin genes within the hair follicle.[1] The growth and cycling of hair follicles are tightly regulated by complex signaling networks, primarily the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.

The Wnt/β-catenin pathway is a critical promoter of hair follicle development and the anagen (growth) phase of the hair cycle.[5][6][7] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates transcription factors that drive the proliferation of hair follicle stem cells and dermal papilla cells.[8][9]

Conversely, the BMP signaling pathway is generally considered an inhibitor of hair growth, promoting the telogen (resting) phase.[10][11][12] BMPs can counteract the effects of Wnt signaling, and a delicate balance between these two pathways is essential for proper hair cycling. It is hypothesized that this compound may directly or indirectly modulate these pathways to favor a pro-growth state.

Experimental Overview

The following diagram illustrates the proposed workflow for the in vitro analysis of this compound in human hair follicle organoids.

Quantitative Data Summary

The following tables present hypothetical, yet expected, quantitative data from the proposed experiments. These tables are designed for easy comparison of the effects of different concentrations of this compound.

Table 1: Morphological and Proliferation Analysis

| Treatment Group | Organoid Diameter (µm, Day 7) | Hair Shaft Elongation (µm, Day 14) | Proliferating Cells (%) |

| Vehicle Control | 250 ± 25 | 50 ± 10 | 15 ± 3 |

| This compound (1 µM) | 275 ± 30 | 75 ± 15 | 20 ± 4 |

| This compound (10 µM) | 350 ± 35 | 150 ± 20 | 35 ± 5 |

| This compound (50 µM) | 360 ± 40 | 160 ± 25 | 38 ± 6 |

Table 2: Gene Expression Analysis (Fold Change vs. Vehicle Control)

| Gene | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |

| KRT85 (Hair Keratin) | 1.5 ± 0.2 | 3.5 ± 0.4 | 3.8 ± 0.5 |

| KRT17 (Keratin 17) | 1.8 ± 0.3 | 4.0 ± 0.6 | 4.2 ± 0.7 |

| WNT3A | 1.3 ± 0.1 | 2.5 ± 0.3 | 2.7 ± 0.4 |

| CTNNB1 (β-catenin) | 1.2 ± 0.1 | 2.0 ± 0.2 | 2.1 ± 0.3 |

| BMP4 | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.4 ± 0.04 |

Table 3: Protein Analysis

| Analysis | Vehicle Control | This compound (10 µM) |

| Keratin 85 (Mean Fluorescence Intensity) | 100 ± 15 | 250 ± 30 |

| Nuclear β-catenin (% positive cells) | 10 ± 2 | 30 ± 5 |

| Secreted VEGF (pg/mL) | 50 ± 8 | 120 ± 15 |

| Secreted TGF-β1 (pg/mL) | 80 ± 10 | 45 ± 7 |

Experimental Protocols

Protocol 1: Generation of Human Hair Follicle Organoids

This protocol is adapted from established methods for generating skin and hair follicle organoids from human pluripotent stem cells or isolated primary cells.[3][4][13]

-

Cell Isolation:

-

Isolate dermal papilla (DP) cells and hair follicle stem cells (HFSCs) from human scalp skin biopsies.

-

Culture and expand DP cells and HFSCs in their respective specialized media.

-

-

Cell Aggregation:

-

Harvest and resuspend DP cells and HFSCs at a 1:1 ratio in a cold Matrigel solution.

-

Dispense 50 µL droplets of the cell-Matrigel suspension into a 96-well ultra-low attachment plate.

-

-

Organoid Formation and Maturation:

-

Incubate the plate at 37°C for 30 minutes to solidify the Matrigel domes.

-

Add hair follicle organoid maturation medium to each well.

-

Culture for 10-14 days, with media changes every 2-3 days, to allow for self-assembly and maturation of the organoids.

-

Protocol 2: this compound Treatment

-

Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

On day 10 of organoid culture, replace the medium with fresh maturation medium containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.

-

Continue to culture the organoids for the desired experimental duration (e.g., 7-14 days), replacing the treatment medium every 2-3 days.

Protocol 3: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction:

-

Harvest organoids and extract total RNA using a suitable kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., KRT85, KRT17, WNT3A, CTNNB1, BMP4) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

Protocol 4: Whole-Mount Immunofluorescence

This protocol is a general guideline for whole-mount staining of organoids.[2][14][15]

-

Fixation and Permeabilization:

-

Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.

-

Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

-

-

Blocking and Antibody Incubation:

-